molecular formula C9H11NO3S B13055094 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13055094
M. Wt: 213.26 g/mol
InChI Key: CHRSJSYYDNVVMP-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methylsulfonyl group and an amine group attached to the dihydrobenzo[B]furan core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: N-alkylated amine derivatives.

Scientific Research Applications

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methylsulfonyl)-1,3-benzothiazol-2-ylamine
  • 5-(2-Aminopropyl)-2,3-dihydrobenzofuran
  • 6-(2-Aminopropyl)-2,3-dihydrobenzofuran

Uniqueness

6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylsulfonyl and amine groups allows for versatile chemical reactivity and potential biological activity, distinguishing it from other benzofuran derivatives.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

6-methylsulfonyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO3S/c1-14(11,12)6-2-3-7-8(10)5-13-9(7)4-6/h2-4,8H,5,10H2,1H3

InChI Key

CHRSJSYYDNVVMP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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